1-chloro-3-cyclopropoxypropan-2-one
Description
Properties
CAS No. |
2282391-10-8 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where sodium cyclopropoxide displaces a bromide or chloride ion from 1,3-dihalopropan-2-one. Key parameters include:
-
Molar ratio : A 1:1 to 1:1.2 ratio of 1,3-dihalopropan-2-one to sodium cyclopropoxide ensures complete mono-etherification.
-
Solvent system : Inert solvents like benzene or cyclohexane (volume ratio 1:3–10 to substrate) prevent side reactions.
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Catalyst : Phase transfer catalysts (e.g., benzyltrimethylammonium chloride) enhance reaction kinetics, reducing duration from 24 hours to 3–10 hours.
Example Protocol :
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Disperse sodium cyclopropoxide in benzene under nitrogen.
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Add 1,3-dibromopropan-2-one and 0.01–0.1 wt% benzyltrimethylammonium chloride.
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React at 50–80°C for 3–5 hours.
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Isolate via filtration, washing, and distillation (yield: ~90–92%).
Horner-Wadsworth-Emmons Reaction Followed by Hydrolysis
This two-step approach, inspired by cyclopropane derivative synthesis, constructs the cyclopropoxy group before introducing the chloride.
Step 1: Olefination
A Horner-Wadsworth-Emmons reaction between α-alkoxy phosphonates and cyclopropyl methyl ketone forms an alkoxypropene intermediate:
Step 2: Hydrolysis and Chlorination
Hydrolysis of the alkoxypropene intermediate under acidic conditions (HCl, H2SO4) yields a ketone, followed by chlorination:
-
Chlorination : Thionyl chloride in dichloromethane (0–25°C, 1–2 hours).
Cyclopropanation of α-Chloro Ketones
Cyclopropane ring formation via sulfoxonium ylides, as described in cyclopropanamine synthesis, offers an alternative route.
Reaction Setup
-
Start with 1-chloro-3-hydroxypropan-2-one.
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Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate).
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Cyclopropanate using trimethylsulfoxonium iodide and base (NaH, NaOH):
Comparative Analysis of Methods
Optimization Strategies
Catalyst Screening
Phase transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times by 50–70% in nucleophilic substitutions.
Solvent Effects
Chemical Reactions Analysis
Types of Reactions: 1-chloro-3-cyclopropoxypropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives like 1-azido-3-cyclopropoxypropan-2-one.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-chloro-3-cyclopropoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-cyclopropoxypropan-2-one exerts its effects involves interactions with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 1-chloro-3-cyclopropoxypropan-2-one, enabling comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Functional Group Influence :
- Chlorine and Ketone : All compounds feature a chlorine atom and ketone group, enhancing electrophilicity and reactivity in nucleophilic substitutions.
- Substituent Effects :
- Hydroxyl Groups: In 1-(3-Chlorophenyl)-2-hydroxy-1-propanone, the hydroxyl group increases polarity and hydrogen-bonding capacity, influencing solubility and crystallization behavior .
Physicochemical Properties :
- Molecular Weight : All analogs cluster near 180–185 g/mol, suggesting similar volatility and chromatographic retention times.
- Melting Points/Solubility : Data gaps exist for the target compound, but chlorophenyl derivatives (e.g., 1-(3-Chloro-2-hydroxyphenyl)propan-1-one) are typically solids at room temperature, whereas methylphenyl analogs may exhibit lower melting points due to reduced polarity .
Applications: Pharmaceutical Intermediates: Chlorophenyl-propanone derivatives are critical in synthesizing bupropion (an antidepressant), highlighting their role in drug development . Impurity Profiles: Isomeric variations (e.g., hydroxyl position in 1-(3-Chlorophenyl)-1-hydroxy-2-propanone) are monitored as impurities to ensure drug safety and regulatory compliance .
Research Findings and Data Gaps
Synthetic Routes: Chloro-propanones are often synthesized via Friedel-Crafts acylation or nucleophilic substitution.
Toxicological Data: Limited data exist for this compound. However, structurally related chlorinated propanones (e.g., 1,2,3-Trichloropropane) exhibit hepatotoxicity and carcinogenicity, warranting caution in handling .
Graph set analysis (as in Etter’s work) may predict supramolecular assembly .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-chloro-3-cyclopropoxypropan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclopropane ring-forming reactions. For example, reacting cyclopropanol derivatives with α-chlorinated ketones under basic conditions (e.g., K₂CO₃ in acetone) may yield the target compound. Temperature control (40–60°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis . Characterization via NMR (¹H/¹³C) and GC-MS is recommended to confirm purity and structural integrity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- Methodological Answer :
- IR Spectroscopy : The carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl absorption at ~550–750 cm⁻¹ are diagnostic.
- NMR : The cyclopropane ring protons appear as a multiplet in the δ 1.0–2.0 ppm range, while the ketone carbon resonates at ~200–210 ppm in ¹³C NMR .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z corresponding to C₆H₇ClO₂ (exact mass: 146.02) and fragmentation patterns (e.g., loss of Cl or cyclopropoxy groups) aid identification .
Q. What factors influence the stability of this compound under storage?
- Methodological Answer :
- Light Sensitivity : Store in amber glass vials to prevent photodegradation.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropoxy group.
- Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under aqueous vs. non-aqueous conditions?
- Methodological Answer :
- Controlled Hydrolysis Studies : Compare degradation in buffered solutions (pH 4–10) at 25°C and 50°C. Monitor via HPLC for intermediates like cyclopropanol or chlorinated byproducts.
- Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., SN1 vs. SN2 mechanisms) .
- Isotopic Labeling : Track ¹⁸O or ²H incorporation to elucidate nucleophilic attack sites .
Q. What strategies enhance enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure ligands (e.g., BINOL-derived phosphoric acids) in asymmetric cyclopropanation.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.
- Chiral Chromatography : Validate enantiomeric excess (ee) via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) .
Q. How can computational methods predict the bioactivity of this compound derivatives against enzyme targets?
- Methodological Answer :
- Molecular Docking : Screen derivatives against enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on binding affinity (ΔG) and pose analysis.
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the cyclopropane ring) with activity data from in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
